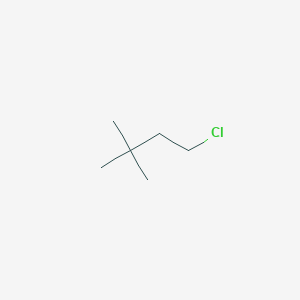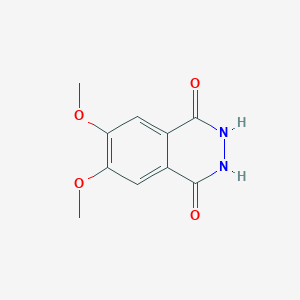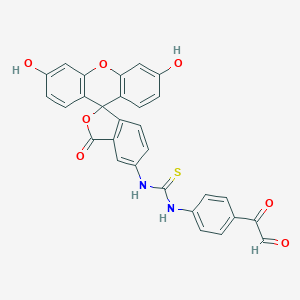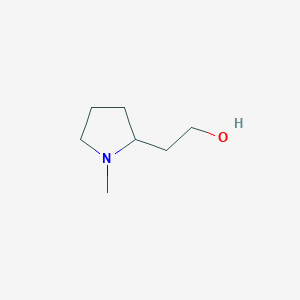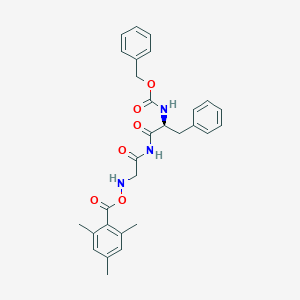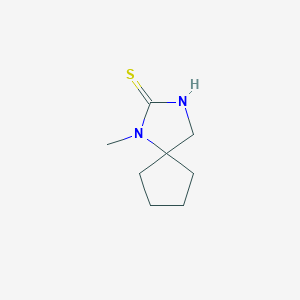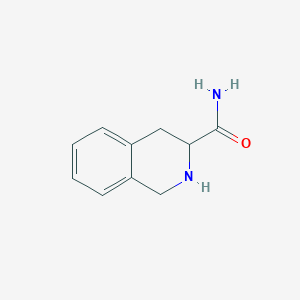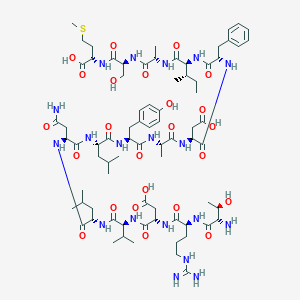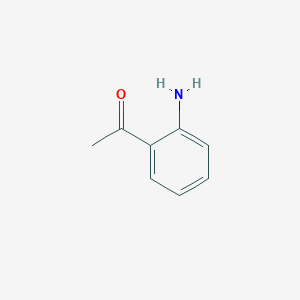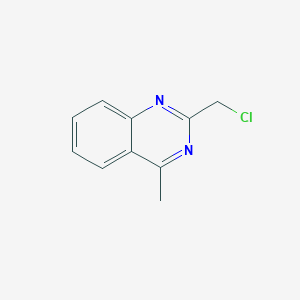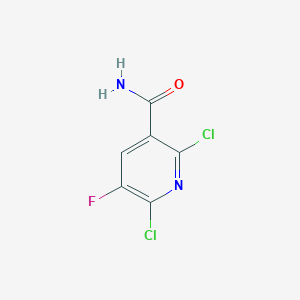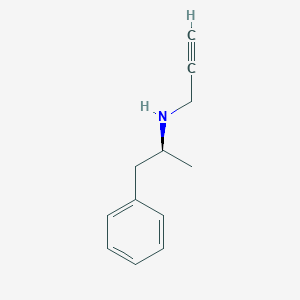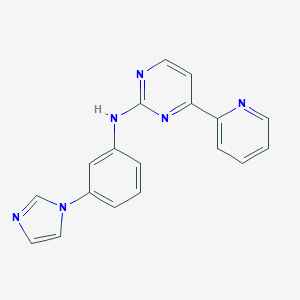
N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine
Descripción general
Descripción
N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which is required for the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to antigens. BTK phosphorylates downstream signaling molecules, leading to the activation of various pathways that promote B-cell survival and proliferation. N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on B-cell signaling, N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has been shown to inhibit the activity of other kinases, such as JAK2 and FLT3, which are involved in the development and progression of other types of cancer. N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has also been shown to have anti-inflammatory effects, as it inhibits the production of cytokines by immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has a relatively short half-life and requires frequent dosing in preclinical models. Additionally, the optimal dosing regimen and combination with other agents are still being investigated.
Direcciones Futuras
For the development of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine include the evaluation of its efficacy in clinical trials for the treatment of CLL and MCL. Additionally, the potential of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine in combination with other agents, such as immune checkpoint inhibitors and other kinase inhibitors, is being investigated. The development of more potent and selective BTK inhibitors is also an area of active research.
Aplicaciones Científicas De Investigación
N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine inhibits BTK activity and downstream signaling pathways in B-cells, leading to apoptosis (programmed cell death) and decreased proliferation. In vivo studies have demonstrated that N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine is effective in reducing tumor growth and prolonging survival in mouse models of CLL and MCL.
Propiedades
Número CAS |
112675-52-2 |
|---|---|
Nombre del producto |
N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine |
Fórmula molecular |
C18H14N6 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylphenyl)-4-pyridin-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H14N6/c1-2-8-20-16(6-1)17-7-9-21-18(23-17)22-14-4-3-5-15(12-14)24-11-10-19-13-24/h1-13H,(H,21,22,23) |
Clave InChI |
SERDALJOTOQTDL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)NC3=CC(=CC=C3)N4C=CN=C4 |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=NC=C2)NC3=CC(=CC=C3)N4C=CN=C4 |
Otros números CAS |
112675-52-2 |
Sinónimos |
N-(3-(1H-imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine NIMP-PPA |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)

